1,2,3,4-Tetrafluoroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrafluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of four hydrogen atoms with fluorine atoms at the 1, 2, 3, and 4 positions on the anthracene ring. The molecular formula of this compound is C14H6F4, and it has a molecular weight of 250.19 g/mol
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrafluoroanthracene typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of anthracene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial production methods may involve the use of more scalable processes, such as the fluorination of anthracene in a continuous flow reactor. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrafluoroanthracene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as bromination and nitration, where electrophiles replace one or more fluorine atoms.
Oxidation and Reduction: This compound can be oxidized to form anthraquinone derivatives or reduced to form tetrahydroanthracene derivatives.
Common reagents used in these reactions include sodium methoxide, hydrazine, lithium aluminium hydride, bromine, and nitric acid . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrafluoroanthracene has several applications in scientific research:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Dye Synthesis: This compound derivatives are used in the production of dyes and pigments with enhanced stability and color properties.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetrafluoroanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrafluoroanthracene can be compared with other fluorinated anthracene derivatives, such as 1,2,3,4-Tetrafluoronaphthalene and 1,2,3,4-Tetrafluoro-9,10-anthraquinone . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,2,3,4-Tetrafluoronaphthalene undergoes nucleophilic and electrophilic substitutions in both the fluorocarbon and hydrocarbon rings, while 1,2,3,4-Tetrafluoro-9,10-anthraquinone is primarily used in dye synthesis .
Eigenschaften
CAS-Nummer |
102936-13-0 |
---|---|
Molekularformel |
C14H6F4 |
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
1,2,3,4-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
InChI-Schlüssel |
JAHZEKMSZBVSSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.